molecular formula C11H17BrClN B2938656 [4-(3-Bromophenyl)butyl](methyl)amine hydrochloride CAS No. 2155855-67-5

[4-(3-Bromophenyl)butyl](methyl)amine hydrochloride

Cat. No. B2938656
CAS RN: 2155855-67-5
M. Wt: 278.62
InChI Key: RMSSAPMJYQTTMM-UHFFFAOYSA-N
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Description

[4-(3-Bromophenyl)butyl](methyl)amine hydrochloride, also known as BAM or 3,4-methylenedioxyamphetamine (MDA), is a psychoactive drug that belongs to the amphetamine class. It is a derivative of the phenethylamine family and is structurally similar to other psychoactive drugs such as MDMA and amphetamine. BAM was first synthesized in the 1960s and has since been used in scientific research to study its mechanism of action and biochemical and physiological effects.

Scientific Research Applications

CO2 Capture and Ionic Liquids

One significant application area is the development of task-specific ionic liquids for CO2 capture. A study by Bates et al. (2002) highlights the synthesis of a new room temperature ionic liquid that incorporates a cation with an appended amine group. This ionic liquid exhibits reversible interaction with CO2, efficiently sequestering it as a carbamate salt, comparable in efficiency to commercial amine sequestering agents, yet offering advantages like non-volatility and water independence for operation (Bates et al., 2002).

Electrochemical Applications

The indirect anodic oxidation of amines mediated by brominated aryl amines is another area of research. Pletcher and Zappi (1989) demonstrated that tris(4-bromophenyl)amine effectively mediates the indirect oxidation of amines, converting benzyl amines to Schiff bases in excellent yields under specific electrolysis conditions. This study suggests a potential application in the synthesis and modification of organic compounds through electrochemical pathways (Pletcher & Zappi, 1989).

Protective Groups in Organic Synthesis

The utility of bromophenyl derivatives as protective groups in organic synthesis is highlighted by Surprenant and Lubell (2006). They developed the 9-(4-bromophenyl)-9-fluorenyl (BrPhF) group as a novel, relatively acid-stable amine protecting group that can be activated and removed under mild conditions, offering a versatile tool for synthetic chemistry (Surprenant & Lubell, 2006).

Nonlinear Optical Materials

The synthesis and characterization of compounds like 4-(4-bromophenyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-amine for nonlinear optical studies represent another application domain. Tamer et al. (2016) synthesized this crystal for the first time, performing a comprehensive structural and spectral analysis. Their findings indicate significant nonlinear optical properties, suggesting applications in photonics and optoelectronics (Tamer et al., 2016).

These applications showcase the versatility and potential of compounds related to "4-(3-Bromophenyl)butylamine hydrochloride" in scientific research, spanning from environmental science and synthetic chemistry to materials science. Each study contributes to a broader understanding of the compound's utility and potential in various domains.

properties

IUPAC Name

4-(3-bromophenyl)-N-methylbutan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrN.ClH/c1-13-8-3-2-5-10-6-4-7-11(12)9-10;/h4,6-7,9,13H,2-3,5,8H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMSSAPMJYQTTMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCCCC1=CC(=CC=C1)Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17BrClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(3-Bromophenyl)butyl](methyl)amine hydrochloride

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